molecular formula C7H6FNO B13515215 5-fluoro-2H,3H-furo[2,3-c]pyridine

5-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B13515215
M. Wt: 139.13 g/mol
InChI Key: CXMXUSRDTPQPHT-UHFFFAOYSA-N
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Description

5-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of a fluorine atom at the 5-position of the furan ring adds unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine core by cyclization reactions . This method typically requires specific reaction conditions, including the use of rhodium catalysts and suitable ligands to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Rh-catalyzed tandem reaction or other efficient synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

5-fluoro-2,3-dihydrofuro[2,3-c]pyridine

InChI

InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2

InChI Key

CXMXUSRDTPQPHT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C21)F

Origin of Product

United States

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